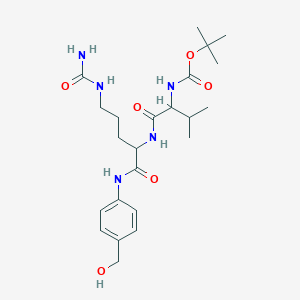

Boc-Val-Cit-PAB

CAS No.:

Cat. No.: VC17955230

Molecular Formula: C23H37N5O6

Molecular Weight: 479.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H37N5O6 |

|---|---|

| Molecular Weight | 479.6 g/mol |

| IUPAC Name | tert-butyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

| Standard InChI | InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32) |

| Standard InChI Key | VYCVAPFXSOAOCL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Functional Attributes of Boc-Val-Cit-PAB

Molecular Composition

Boc-Val-Cit-PAB (CAS 870487-09-5) is a tripartite molecule comprising:

-

Boc (tert-butyloxycarbonyl) group: A protective moiety shielding the N-terminal valine amine during synthesis .

-

Val-Cit dipeptide: A valine-citrulline sequence recognized by cathepsin B, a lysosomal protease .

-

PAB (para-aminobenzoic acid): An aromatic spacer facilitating drug conjugation via its primary amine .

The molecular formula and weight of 644.67 g/mol reflect its peptide-phenolic hybrid structure . The Boc group enhances solubility and prevents premature degradation, while the PAB’s amine enables covalent attachment to cytotoxic payloads like monomethyl auristatin E (MMAE) .

Structural Advantages

This configuration balances stability in systemic circulation (plasma half-life >7 days) and rapid cleavage in lysosomal environments (t1/2 <1 hr) .

Synthesis and Characterization

Synthetic Pathway

Boc-Val-Cit-PAB synthesis involves three stages:

-

Dipeptide Formation: Solid-phase peptide synthesis (SPPS) links Fmoc-Val-OH to Cit-PAB-resin, followed by Fmoc deprotection .

-

Boc Protection: Tert-butyloxycarbonyl anhydride reacts with the valine amine under basic conditions .

-

Purification: Reverse-phase HPLC achieves ≥95% purity, confirmed via LC-MS and NMR .

Critical parameters include maintaining pH 8–9 during Boc activation and avoiding excess diisopropylcarbodiimide (DIC), which risks aspartimide formation .

Analytical Data

| Parameter | Value | Method |

|---|---|---|

| Purity | ≥95% | HPLC (C18 column) |

| Retention Time | 12.3 min | 0.1% TFA/ACN gradient |

| MS (ESI+) | m/z 645.3 [M+H]+ | High-resolution MS |

The Boc group’s tert-butyl protons resonate at δ 1.42 ppm in NMR, while the PAB aromatic protons appear as a doublet at δ 7.25 ppm .

Mechanism of Drug Release

Cathepsin B-Mediated Cleavage

Upon ADC internalization via receptor-mediated endocytosis, Boc-Val-Cit-PAB is exposed to lysosomal cathepsin B. This cysteine protease hydrolyzes the Cit-Val amide bond, releasing the PAB-payload conjugate . Subsequent self-immolation of the PAB spacer yields free drug (e.g., MMAE), which disrupts microtubule dynamics .

Key Steps:

-

Proteolytic Cleavage: Cathepsin B recognizes the Cit-Val sequence (kcat/Km = 2.4 × 10 Ms) .

-

1,6-Elimination: The PAB spacer undergoes β-elimination, generating quinone methide and liberating the drug .

Therapeutic Applications

FDA-Approved ADCs

| Drug (Generic) | Target Antigen | Indication | Payload |

|---|---|---|---|

| Enfortumab vedotin (Padcev) | Nectin-4 | Urothelial carcinoma | MMAE |

| Tisotumab vedotin (Tivdak) | Tissue factor | Cervical cancer | MMAE |

Both agents utilize Boc-Val-Cit-PAB-MMAE, achieving objective response rates of 44–52% in phase II trials .

Pipeline Candidates

-

RC48 (Disitamab vedotin): HER2-targeted ADC for gastric cancer (ORR 24.8%) .

-

Ladiratuzumab vedotin: LIV-1-targeted ADC in metastatic breast cancer (NCT01969643).

Stability and Pharmacokinetic Considerations

Plasma Stability

Boc-Val-Cit-PAB demonstrates exceptional stability in human plasma (t1/2 = 168 h at 37°C), outperforming hydrazone linkers (t1/2 = 48 h) . The Boc group’s hydrophobicity (logP = 2.1) reduces renal clearance, while the PAB spacer minimizes aggregation .

Linker-Drug Ratio (LDR) Optimization

ADCs with LDR 3–4 exhibit optimal efficacy-toxicity profiles. Higher LDRs (>6) correlate with accelerated clearance (CL = 22 mL/day/kg vs. 15 mL/day/kg at LDR 4) .

Emerging Innovations and Challenges

Next-Generation Modifications

-

Site-Specific Conjugation: Engineering cysteines at HC-A114 enables homogeneous DAR 2 ADCs, improving PK/PD .

-

Alternative Payloads: Duocarmycin derivatives (e.g., SYD985) paired with Boc-Val-Cit-PAB show enhanced bystander effects .

Limitations and Solutions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume